A-196

概要

説明

A-196 is a potent and selective chemical inhibitor of SUV420H1 and SUV420H2, which are histone methyltransferases. This compound inhibits the di- and trimethylation of histone H4 at lysine 20 (H4K20me2 and H4K20me3) in multiple cell lines . It is used as a chemical probe to investigate the role of histone methyltransferases in genomic integrity .

準備方法

The synthetic route for A-196 involves the following steps:

Starting Materials: The synthesis begins with cyclopentylamine and 6,7-dichloro-4-pyridin-4-yl-phthalazin-1-ylamine.

Reaction Conditions: The reaction typically involves heating the starting materials in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve a high purity level (≥98% HPLC).

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process with optimizations for cost, yield, and safety.

化学反応の分析

A-196 は、いくつかの種類の化学反応を起こします。

置換反応: この化合物は、塩素原子の存在により、求核置換反応に参加できます。

酸化と還元:

一般的な試薬と条件: 一般的な試薬には、置換反応のための塩基または酸、および酸化還元反応のための酸化剤または還元剤が含まれます。

主な生成物: 主な生成物は、使用される特定の反応条件と試薬に依存します

4. 科学研究への応用

This compound は、科学研究にいくつかの応用があります。

化学: ヒストンメチルトランスフェラーゼの機能を研究するための化学プローブとして使用されます。

生物学: ゲノム完全性と細胞プロセスにおけるヒストン修飾の役割を調査します。

医学: 癌などのエピジェネティックな修飾に関連する疾患の理解における潜在的な応用。

科学的研究の応用

Scientific Research Applications

1. Cancer Therapy

- Cell Line Studies : A-196 has been tested on various cancer cell lines, including human osteosarcoma and prostate adenocarcinoma. Results indicated that treatment with this compound led to increased cell proliferation and reduced levels of repressive histone marks, suggesting a potential role in enhancing therapeutic responses in cancer treatment .

- Mechanistic Insights : The compound's ability to modulate gene expression through histone modification has implications for developing targeted therapies that exploit these epigenetic changes.

2. Angiogenesis

- Endothelial Cell Studies : Recent studies have shown that this compound promotes angiogenesis by enhancing endothelial cell proliferation and sprouting. In experiments involving human umbilical vein endothelial cells (HUVECs), this compound treatment resulted in increased expression of pro-angiogenic genes such as ANGPT2 and EDN1 .

- Synergistic Effects : The compound demonstrated synergistic effects when combined with vascular endothelial growth factor A (VEGF-A), indicating its potential use in therapies aimed at enhancing blood vessel formation in ischemic diseases .

3. Neurological Disorders

- Frataxin Expression : this compound has been studied for its effects on frataxin expression, particularly relevant for Friedreich's ataxia, a neurodegenerative disorder. The compound increased FXN expression in patient-derived fibroblasts, suggesting a possible therapeutic avenue for addressing mitochondrial dysfunction associated with this condition .

Case Studies

作用機序

A-196 は、基質競合的な様式で SUV420H1 および SUV420H2 の活性を阻害することで、その効果を発揮します。この阻害は、リジン 20 でのヒストン H4 のジメチル化およびトリメチル化を防ぎ、クロマチン構造と遺伝子発現の変化につながります。 分子標的は SUV420H1 および SUV420H2 酵素であり、関与する経路にはヒストン修飾とエピジェネティックな調節が含まれます .

類似化合物との比較

A-196 は、SUV420H1 および SUV420H2 に対する高い選択性と効力により、ユニークです。類似の化合物には、以下が含まれます。

UNC0379: 選択性が異なる別のヒストンメチルトランスフェラーゼ阻害剤。

GSK-J4: 異なるセットのヒストン脱メチラーゼを阻害します。

BIX-01294: G9a ヒストンメチルトランスフェラーゼを標的にします

This compound は、SUV420H1 および SUV420H2 の特異的な阻害により際立っており、これらの酵素のエピジェネティクスにおける役割を研究するための貴重なツールとなっています。

生物活性

A-196 is a selective inhibitor of the SUV4-20 histone methyltransferases, specifically targeting SUV420H1 and SUV420H2. This compound has garnered attention for its role in epigenetic regulation, particularly in the context of diseases such as Friedreich's Ataxia (FRDA). This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on gene expression, and relevant case studies.

This compound functions by inhibiting the activity of SUV4-20 methyltransferases, which are responsible for adding methyl groups to histone H4 at lysine 20 (H4K20). The inhibition of these enzymes leads to a reduction in the repressive marks H4K20me2 and H4K20me3, while increasing the level of the less repressive mark H4K20me1. This alteration in histone modification is crucial for gene expression regulation.

Key Research Findings

- Inhibition Potency : this compound has been shown to have an IC50 of 25 nM for SUV420H1 and 144 nM for SUV420H2, indicating its potency as a selective inhibitor .

- Effects on Gene Expression : In studies involving FRDA patient-derived cells, treatment with this compound resulted in a significant increase in frataxin (FXN) expression—up to 2-fold—demonstrating its potential therapeutic effects in this genetic condition .

- Histone Modification Changes : this compound treatment led to a decrease in global levels of H4K20me2 and H4K20me3, while increasing H4K20me1 levels. This shift suggests a move towards a more permissive chromatin state conducive to gene activation .

Data Table: Summary of Biological Activity

| Activity Type | Measurement | Result |

|---|---|---|

| IC50 for SUV420H1 | 25 nM | Potent inhibition |

| IC50 for SUV420H2 | 144 nM | Selective inhibition |

| FXN Expression Increase | Up to 2-fold | Significant in FRDA cells |

| Histone Modification | Decrease in H4K20me2/3 | Enhanced transcriptional activity |

| Histone Modification | Increase in H4K20me1 | Reduced repression |

Case Studies

Study on Friedreich's Ataxia :

In a study published by the Structural Genomics Consortium, this compound was tested on primary peripheral blood mononuclear cells from FRDA patients. The results indicated that this compound significantly increased FXN mRNA levels without affecting control cell lines, underscoring its specificity and potential as a targeted therapy for FRDA .

Mechanistic Insights :

Further analysis using chromatin immunoprecipitation (ChIP) revealed that this compound treatment resulted in decreased levels of repressive histone marks specifically at the FXN locus. This suggests that the compound not only alters global histone modifications but also has targeted effects on specific genes critical for disease pathology .

特性

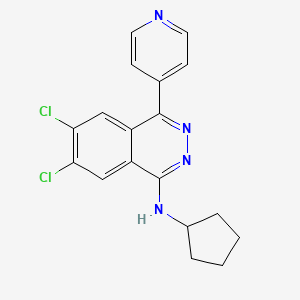

IUPAC Name |

6,7-dichloro-N-cyclopentyl-4-pyridin-4-ylphthalazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N4/c19-15-9-13-14(10-16(15)20)18(22-12-3-1-2-4-12)24-23-17(13)11-5-7-21-8-6-11/h5-10,12H,1-4H2,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABGOSOMRWSYAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=NN=C(C3=CC(=C(C=C32)Cl)Cl)C4=CC=NC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。